Flavoxate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Calcium Channel Blockade: Studies have shown flavoxate inhibits L-type calcium channels in the smooth muscle of the human bladder []. This relaxation of the bladder muscles allows for increased storage capacity and reduces discomfort during urination [].

Effects on Micturition Reflex

Research also suggests flavoxate may have central nervous system effects that influence the micturition reflex. Studies have shown it may suppress the urge to urinate by impacting areas of the brain involved in bladder control [].

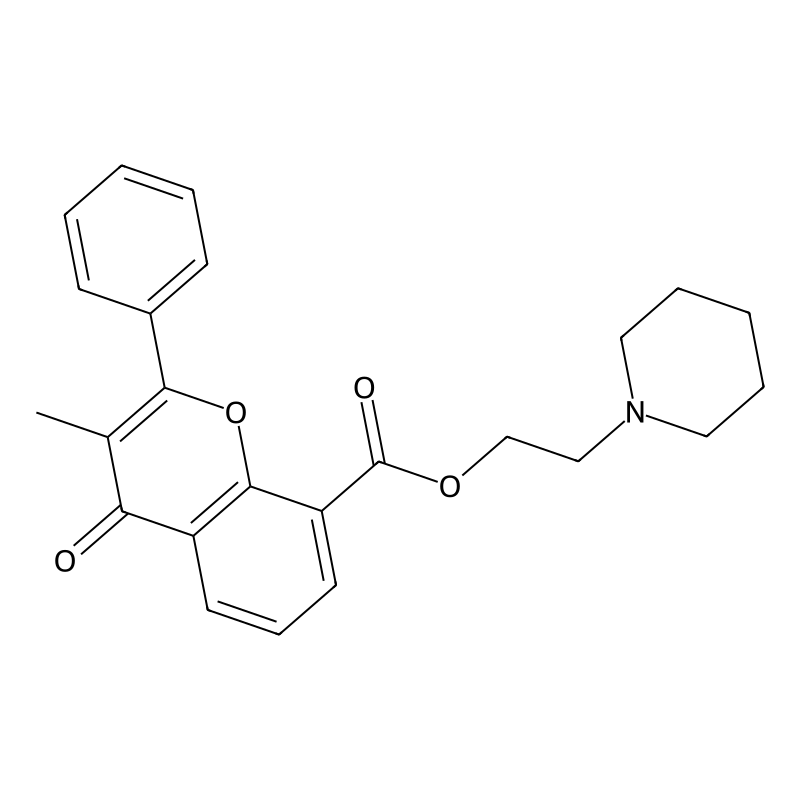

Flavoxate is an anticholinergic agent primarily used to alleviate symptoms associated with urinary bladder spasms. Its chemical formula is , and it is classified as a carboxylic ester resulting from the condensation of 3-methylflavone-8-carboxylic acid with 2-(1-piperidinyl)ethanol . Flavoxate exhibits muscle relaxant properties, likely due to its direct action on smooth muscle rather than solely through antagonism of muscarinic receptors . It is marketed under various trade names, including Urispas and Bladderon, and is indicated for conditions such as interstitial cystitis and dysuria .

Flavoxate is thought to work by relaxing the smooth muscles of the bladder. While the exact mechanism is not fully elucidated, it may not directly antagonize muscarinic receptors like other anticholinergics []. Some studies suggest it might have a direct effect on the smooth muscle cells themselves [].

Flavoxate is generally well-tolerated, but common side effects include dry mouth, constipation, and drowsiness []. It can also cause blurred vision and urinary retention in some individuals [].

Here are some safety points to consider:

- Contraindications: Flavoxate should not be used in people with uncontrolled narrow-angle glaucoma, severe liver disease, or a history of gastrointestinal obstruction [].

- Pregnancy and lactation: Data on the safety of Flavoxate in pregnant or breastfeeding women is limited, so it should only be used under a doctor's supervision in these cases [].

- Drug interactions: Flavoxate can interact with other medications, so it is crucial to inform your doctor about all medications you are taking before starting Flavoxate [].

- Formylation: The initial step often includes the formylation of o-cresol.

- Grignard Reaction: This step is crucial for building the piperidine structure.

- Condensation: The final product forms through a condensation reaction that combines the synthesized components into flavoxate hydrochloride .

Flavoxate acts as a direct antagonist at muscarinic acetylcholine receptors, particularly M1, M2, and M5 subtypes, in cholinergically innervated tissues . Its anticholinergic effects lead to:

- Reduction in bladder tonus: This results in decreased urgency and frequency of urination.

- Muscle relaxation: Flavoxate's action on smooth muscle contributes to its effectiveness in treating bladder spasms.

The compound is well-absorbed from the gastrointestinal tract, with significant excretion occurring through urine within 24 hours post-administration .

The synthesis of flavoxate can be summarized in a five-step process:

- Starting Material: O-cresol

- Formylation with Formaldehyde: Introduces a formyl group.

- Grignard Reaction: Forms the piperidine derivative.

- Esterification: Combines the components to form the ester.

- Purification: The final product is purified to yield flavoxate hydrochloride .

This method demonstrates efficiency and provides a practical approach for synthesizing flavoxate in laboratory conditions.

Flavoxate is primarily used for:

- Symptomatic relief of bladder conditions: It alleviates symptoms associated with interstitial cystitis, dysuria, urgency, nocturia, and suprapubic pain .

- Smooth muscle relaxation: Its muscle relaxant properties make it effective for treating urinary tract symptoms without addressing underlying causes like infections.

The drug does not cure the underlying conditions but provides significant symptomatic relief.

Flavoxate has several notable interactions with other medications:

- Increased Serum Levels: Drugs like Abacavir and Acetaminophen may decrease the excretion rate of flavoxate, leading to elevated serum levels and potential toxicity .

- Decreased Efficacy: Acetazolamide may increase flavoxate's excretion rate, potentially reducing its effectiveness .

- Side Effects: Common side effects include dry mouth, blurred vision, and dizziness; these can be exacerbated by interactions with other anticholinergic drugs like oxybutynin .

Healthcare providers should monitor patients for these interactions to optimize treatment outcomes.

Flavoxate shares structural and functional similarities with several other anticholinergic agents used for urinary conditions. Below are some comparable compounds:

Uniqueness of Flavoxate

Flavoxate's unique characteristic lies in its dual action on smooth muscle relaxation and direct antagonism at multiple muscarinic receptors, which may provide a balanced approach to managing urinary symptoms while minimizing some common side effects associated with other anticholinergics.

Flavoxate exhibits distinct solubility patterns that are significantly influenced by pH conditions and the salt form employed. The free base form demonstrates markedly different solubility characteristics compared to its hydrochloride salt, which is the commercially utilized pharmaceutical form [1].

Aqueous Solubility Behavior

The hydrochloride salt of flavoxate demonstrates moderate aqueous solubility, with reported values of ≥4.28 mg/mL (≥10.0 mM) in water at neutral pH conditions [1]. This enhanced solubility compared to the free base can be attributed to the formation of the hydrochloride salt, which increases the compound's hydrophilic character through ionic interactions with water molecules.

pH-dependent solubility studies have revealed critical stability relationships. Under acidic conditions at pH 5.0, flavoxate exhibits remarkable stability in aqueous solutions [2]. However, as the pH increases toward physiological conditions (pH 7.4), the compound demonstrates reduced stability with a half-life of approximately 60 minutes in phosphate buffer systems [2] [3]. This pH-dependent behavior is consistent with the compound's pKa value of 7.3 at 25°C [4], indicating that significant ionization changes occur within the physiological pH range.

Organic Solvent Compatibility

Flavoxate hydrochloride demonstrates varied solubility across different organic solvents. The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO) at ≥7.13 mg/mL, particularly when subjected to gentle warming conditions [1]. In dimethyl formamide (DMF), solubility reaches approximately 1 mg/mL under ambient conditions [5].

Conversely, flavoxate hydrochloride shows poor solubility in ethanol (95%), being classified as insoluble under standard conditions [1]. The compound exhibits only sparse solubility in chloroform [6], while demonstrating practically insoluble characteristics in both acetonitrile and diethyl ether [6].

Mixed Solvent Systems

Binary solvent systems offer improved solubility profiles for pharmaceutical applications. A 1:1 mixture of DMF and phosphate-buffered saline (pH 7.2) yields a solubility of approximately 0.5 mg/mL [5], providing a practical approach for formulation development while maintaining biocompatible conditions.

| Solvent/Medium | Solubility | Temperature | Reference |

|---|---|---|---|

| Water (pH ~6.5) | ≥4.28 mg/mL (≥10.0 mM) | Room temperature | [1] |

| Water (pH 5.0) | Stable | Room temperature | [2] |

| Water (pH 7.4 phosphate buffer) | Half-life ~60 min | Room temperature | [2] [3] |

| Ethanol (95%) | Insoluble | Room temperature | [1] |

| DMSO | ≥7.13 mg/mL | With gentle warming | [1] |

| DMF | ~1 mg/mL | Room temperature | [5] |

| Chloroform | Sparingly soluble | Room temperature | [6] |

| Acetonitrile | Practically insoluble | Room temperature | [6] |

| Diethyl ether | Practically insoluble | Room temperature | [6] |

| DMF:PBS (pH 7.2) 1:1 | ~0.5 mg/mL | Room temperature | [5] |

Thermal Decomposition Patterns

Thermal stability analysis of flavoxate reveals complex degradation kinetics that follow first-order reaction mechanisms under various temperature conditions. Comprehensive studies have established detailed kinetic parameters for thermal decomposition processes [7] [8].

Temperature-Dependent Degradation Kinetics

Alkaline degradation studies conducted at elevated temperatures demonstrate clear Arrhenius behavior. At 60°C under alkaline conditions, flavoxate exhibits a degradation rate constant of 6.0×10⁻³ min⁻¹, corresponding to a half-life of 115.5 minutes [7] [8]. As temperature increases to 70°C, the rate constant increases to 7.12×10⁻³ min⁻¹ with a corresponding half-life reduction to 97.33 minutes. At 80°C, the degradation rate accelerates further to 8.43×10⁻³ min⁻¹, yielding a half-life of 82.20 minutes [7] [8].

pH-Dependent Thermal Stability

The thermal decomposition patterns exhibit significant pH dependence. Under neutral hydrolysis conditions (water at 80°C for 30 minutes), approximately 12.07% of the parent compound undergoes degradation [8]. However, under acidic conditions (1.0 M hydrochloric acid at 80°C for 30 minutes), degradation increases to 21.94% [8]. The most severe degradation occurs under oxidative conditions, where exposure to 30% hydrogen peroxide at 80°C for 30 minutes results in 46.7% compound loss [8].

Activation Energy and Mechanistic Insights

The temperature dependence of degradation rates follows Arrhenius kinetics, allowing for the calculation of activation energy parameters. The systematic increase in degradation rates with temperature indicates a thermally activated process consistent with ester bond hydrolysis mechanisms.

Storage Stability

Under ambient storage conditions, flavoxate hydrochloride demonstrates excellent thermal stability. Long-term stability studies confirm minimal degradation at room temperature over extended periods [9], making it suitable for conventional pharmaceutical storage without special temperature control requirements.

| Temperature (°C) | Degradation % | Half-life (min) | Rate Constant (min⁻¹) | Reference |

|---|---|---|---|---|

| 60 | Not specified | 115.5 | 6.0×10⁻³ | [7] [8] |

| 70 | Not specified | 97.33 | 7.12×10⁻³ | [7] [8] |

| 80 | Not specified | 82.20 | 8.43×10⁻³ | [7] [8] |

| 80 (water) | 12.07% (30 min) | Not specified | Not specified | [8] |

| 80 (1.0M HCl) | 21.94% (30 min) | Not specified | Not specified | [8] |

| 80 (30% H₂O₂) | 46.7% (30 min) | Not specified | Not specified | [8] |

| Room temperature | Stable | Extended | Negligible | [9] |

Photolytic Degradation Pathways

Photolytic degradation of flavoxate involves complex photochemical mechanisms that depend on wavelength, exposure duration, and environmental conditions. The compound demonstrates significant photosensitivity under various ultraviolet and visible light conditions [10] [11] [8].

Ultraviolet Light Sensitivity

Direct exposure to UV light at 254 nm results in substantial degradation, with 38.28% of flavoxate being decomposed after 3 hours of irradiation [8]. High-performance liquid chromatography analysis reveals the formation of degradation products eluting as broad peaks at retention time 3.08 minutes, indicating the generation of multiple photodegradation products with altered chromatographic properties.

Wavelength-Dependent Photodegradation

Studies utilizing UV monitoring at 315 nm demonstrate that flavoxate undergoes significant photodegradation when subjected to extended light exposure [10]. The extent of degradation varies considerably with wavelength, suggesting that specific chromophoric groups within the flavoxate molecule are responsible for light absorption and subsequent photochemical reactions.

Environmental Photostability

Under natural sunlight conditions, flavoxate exhibits moderate photodegradation rates that are influenced by environmental factors such as atmospheric conditions and seasonal variations [11]. The photodegradation products formed under sunlight exposure differ from those generated under controlled UV irradiation, indicating that the full spectrum of solar radiation contributes to complex photochemical pathways.

Alkaline-Enhanced Photodegradation

Particularly noteworthy is the dramatic enhancement of photodegradation under alkaline conditions. When exposed to natural daylight for 24 hours at pH 10, flavoxate loses 82% of its original potency [12] [13]. This enhanced degradation in alkaline media suggests that hydroxide ions facilitate photochemical processes, possibly through nucleophilic attack mechanisms or altered excited state chemistry.

Photoproduct Formation and Fluorescence

Research has demonstrated that flavoxate can generate fluorescent compounds under specific photolytic conditions [14]. Under strong alkaline conditions combined with UV exposure, the compound undergoes enhanced degradation with the formation of fluorescent products. The fluorescence enhancement reaction appears to involve ester bond hydrolysis followed by chromene ring modifications, ultimately producing compounds with altered electronic properties and enhanced fluorescence quantum yields.

Mechanistic Pathways

The photodegradation of flavoxate likely proceeds through multiple parallel pathways. Primary photochemical processes include direct photolysis of the ester linkage and aromatic ring systems, while secondary reactions involve radical-mediated oxidation and hydrolysis reactions. The chromene moiety appears particularly susceptible to photochemical attack, consistent with the known photoreactivity of flavonoid-related structures [15].

| Light Source | Duration | Degradation % | Products Formed | Reference |

|---|---|---|---|---|

| UV (254 nm) | 3 hours | 38.28% | Broad peak at 3.08 min | [8] |

| UV (315 nm monitoring) | Extended exposure | Significant | Multiple degradation products | [10] |

| Sunlight exposure | Variable | Moderate | Variable products | [11] |

| Strong alkali + UV | Variable | Enhanced degradation | Fluorescent compounds | [14] |

| Natural daylight | 24 hours | 82% (pH 10) | Multiple products | [12] [13] |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

4.4

Appearance

Melting Point

Storage

UNII

Drug Indication

Livertox Summary

Drug Classes

Pharmacology

Flavoxate is a synthetic parasympatholytic with antimuscarinic, muscle relaxant and urinary antispasmodic properties. Flavoxate binds and inhibits muscarinic receptors, thereby suppressing the micturition reflex and increases urinary bladder capacity by modifying the micturition center in the brain stem. In addition, this agent has been found to inhibit cyclic AMP formation in striatal membranes of the brain through stimulation of pertussis toxin-sensitive G protein-coupled receptors which in turn suppress isovolumetric urinary bladder contraction.

MeSH Pharmacological Classification

ATC Code

G04 - Urologicals

G04B - Urologicals

G04BD - Drugs for urinary frequency and incontinence

G04BD02 - Flavoxate

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE [HSA:10846 27115 50940 5136 5137 5138 5139 5140 5141 5142 5143 5144 5150 5151 5153 8622] [KO:K18438 K18436 K13298 K13755 K18283 K19021 K13296 K13293 K18437]

Other CAS

Absorption Distribution and Excretion

57% of the flavoxate HCl was excreted in the urine within 24 hours.

Wikipedia

Alosetron

Dates

RP-HPLC Method for the Simultaneous Determination of a Quaternary Mixture of Propyphenazone, Flavoxate HCl and Two of Their Official Impurities with Dissolution Profiling of Their Tablets

Nariman A El-Ragehy, Nesrin K Ramadan, Mona T Ragab, Badr A El-ZeanyPMID: 33241355 DOI: 10.1093/jaoacint/qsaa003

Abstract

Determination of different drugs in the presence of their impurities is now receiving attention from regulatory authorities such as the ICH and the United States Food and Drug Administration (USFDA).To develop and validate a reversed-phase (RP)-HPLC method for the simultaneous separation and quantification of a quaternary mixture of propyphenazone, flavoxate HCl, and their official impurities; phenazone and 3-methylflavone-8-carboxylic acid, respectively. Then utilize the validated method as an in vitro methodology to monitor the rate of release of the active ingredients from Cistalgan® tablets.

RP-HPLC method was applied using Kinetex® coreshell C8 column (250 mm × 4.6 mm I.D., particle size 5 μm) and acetonitrile: phosphate buffer pH 3.50 (42:58, v/v) as the mobile phase with UV detection at 240.0 nm.

The studied components were eluted with average retention times of 2.80, 3.40, 4.20, and 5.90 min for phenazone, flavoxate HCl, 3-methylflavone-8-carboxylic acid, and propyphenazone, respectively within linearity range of 1.00-60.00 µg/mL propyphenazone, 3.00-60.00 µg/mL flavoxate HCl and 0.50-40.00 µg/mL of the specified impurities.

The suggested method could be considered as the first validated analytical method for the simultaneous determination of the studied components and proved to be accurate, precise, sensitive, and robust.

The proposed method displays a useful analytical tool for dissolution profiling and clear discrimination of both active ingredients from their impurities along with impurities profiling.

Flavoxate in the symptomatic treatment of overactive bladder: a meta-analysis

P Sweeney, S Mutambirwa, N Van An, J B Sharma, P VanamailPMID: 27649675 DOI:

Abstract

Overactive bladder is a syndrome of urinary frequency and urgency, with or without urge incontinence, in the absence of local pathological factors. Since multiple causes are responsible for OAB, it requires proper diagnosis and comprehensive management. For decades, flavoxate is a globally used and accepted molecule by the urologists and the general physicians for the symptomatic treatment of OAB. In spite of its extensive use in OAB, a meta-analysis of the available publications for efficacy, safety and tolerability of flavoxate has not been conducted. This paper evaluates the strength of evidence of clinical effectiveness of safety and tolerability of flavoxate in the symptomatic treatment of OAB.Review articles, original studies and case reports on MEDLINE, the Cochrane Library, Google Scholar, Scirus, internal repository, etc. were searched using the keyword "flavoxate". For the primary outcome, the comparative data of flavoxate versus comparator was extracted for following parameters - overall efficacy and its side effect profile. Similarly as for secondary outcome, data were extracted for flavoxate per se for overall efficacy, frequency, urinary incontinence, mixed incontinence, nocturia, unpleasant urination, stranguria and its side effect profile and were analyzed using Comprehensive Meta-Analysis (CMA) software version 2.0.

In the current meta-analysis, 43 relevant published studies were considered which clearly demonstrated that flavoxate had improved clinical efficacy than placebo, emepronium, propantheline, and phenazopyridine.

Amongst all the interventions studied, flavoxate was effective and well-tolerated, with almost negligible side effects, making it worthy of consideration for the treatment of OAB.

[Fluorescence enhancement of flavoxate hydrochloride in alkali solution and its application in pharmaceutical analysis]

Wen-hong Li, Chong-mei Sun, Yong-ju WeiPMID: 26837181 DOI:

Abstract

Fluorescence enhancement reaction of flavoxate hydrochloride (FX) in strong alkali solution was studied, the mechanism of the reaction was investigated, and a novel fluorimetric method for analysis of FX in drug sample was established. FX has no intrinsic fluorescence, but it can slowly produce fluorescence in strong alkali solution. Heating can promote the fluorescence enhancement reaction. In 3D fluorescence spectra of the decomposition product of FX, two fluorescence peaks, located respectively at excitation wavelengths λex/ emission wavelength λem =223/410 nm, and 302/410 nm, were observed. Using quinine sulfate as a reference, fluorescence quantum yield of the decomposition product was measured to be 0.50. The structural characteriza- tion and spectral analysis of the decomposition product reveal that ester bond hydrolysis reaction of FX is firstly occurred during heating process, forming 3-methylflavone-8-carboxylic acid (MFA), then a cleavage reaction of the γ-pyrone ring of MFA occurred, producing α, β-unsaturated ketone. This product includes adjacent hydroxyl benzoic acid group in its molecule, which can form intramolecular hydrogen bond under alkaline condition, so that increase the conjugate degree and enhance the rigidity of the molecule, and thereby cause fluorescence enhancement. Based on this fluorescence enhancement reaction, a fluorimetric method was proposed for the determination of FX. A linear calibration curve covered the concentration range 0.020 3-0.487 µg · mL. The regression equation was I(F) = 23.9 + 5357.3 c, with correlation coefficient r = 0.999 7 (n = 8), detection limit D = 1.1 ng · mL(-1). The method was applied to the analysis of FX tablets, with a spiked recovery rate of 100.2%. The reliability of the method was verified by a UV-spectrophotometric method.Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study

Gabriel Onn Kit Loh, Emily Yii Ling Wong, Yvonne Tze Fung Tan, Hong Chin Wee, Ru Shing Ng, Chong Yew Lee, Kok Khiang PehPMID: 33248861 DOI: 10.1016/j.jpba.2020.113758

Abstract

A simple, rapid, sensitive, and reproducible LC-MS/MS method was developed for simultaneous quantification of flavoxate and 3-methyl-flavone-8-carboxylic (MFCA) in human plasma, using diphenhydramine HCl as internal standard (IS). The chromatographic separation was achieved using Agilent Poroshell 120 EC-C18 - Fast LC column (100 × 2.1mmID, 2.7 μm) fitted with UHPLC Guard Poroshell 120 EC-C18 (5 × 2.1 mmID, 2.7 μm). The mobile phase consisted of 0.1 % v/v formic acid and acetonitrile (30:70, v/v) run at a flow rate of 0.40 mL/min. The standard calibration curve was linear over the concentration range of 2.00 - 2,000.31 ng/mL and 240.00 - 24,000.04 ng/mL for flavoxate and MFCA. For flavoxate and MFCA, the within-run precision was 0.81-6.67 % and 1.68-4.37 %, while accuracy was 100.21-108.25 % and 103.99-110.28 %. The between-run precision was 2.01-9.14 % and 2.31-11.11 %, and accuracy was 96.09-103.33 % and 102.37-109.52 %. The extended run precision was 7.78-11.04 % and 2.22-3.33 %, while accuracy was 100.72-101.88 % and 102.34-105.60 %. Flavoxate and MFCA in plasma were stable 4 h at bench top (short term), 24 h in autosampler and instrumentation room (post-preparative), after 7 freeze-thaw cycles, and 89 days in the freezer. Both analytes and IS stock solutions were stable for 31 days when kept at room temperature (25 ± 4 °C) and refrigerated (2-8 °C). The validated method was successfully applied to a bioequivalence study of two flavoxate formulations involving 24 healthy volunteers.Short-Term Flavoxate Treatment Alters Detrusor Contractility Characteristics: Renewed Interest in Clinical Use?

Hong C Tang, Wai P Lam, Xin Zhang, Ping C Leung, David T Yew, Willmann LiangPMID: 26663730 DOI: 10.1111/luts.12063

Abstract

Flavoxate has had a long history of use in the treatment of overactive bladder, despite the lack of documentation on its clinical efficacy and mechanism(s) of action. This study was conducted to understand how contractility characteristics of the detrusor are affected after a short period of flavoxate treatment.Eight-week-old mice were treated with flavoxate for 5 days and detrusor contractile responses were examined ex vivo under different pharmacological and electrical stimuli.

K(+) -Krebs'-induced contraction developed more slowly while 64 Hz electrical field stimulation-induced contraction developed faster in flavoxate-treated strips when compared to control. Amplitudes of maximal and steady-state contraction induced by 3 µmol/L carbachol were also larger after flavoxate treatment. Control strips showed an overall greater dependence on stimulus strength in eliciting the responses.

These findings provided new information of how short-term flavoxate treatment altered contractility characteristics at the bladder level, which may instill new interest in investigating the use of this drug in bladder disorders not responding well to conventional treatments.

Flavoxate: present and future

D Arcaniolo, S Conquy, T TarcanPMID: 25807422 DOI:

Abstract

This non-systematic review discusses the available evidence on the use of flavoxate in the treatment of overactive bladder (OAB).Medline was searched for inclusion of relevant studies. No limitations in time were considered.

Flavoxate hydrochloride is an antispasmodic agent which exerts an inhibition of the phosphodiesterases, a moderate calcium antagonistic activity, and a local anesthetic effect. Results from preclinical and clinical studies show that flavoxate significantly increases bladder volume capacity (BVC), with greater results if compared to other drugs such as emepronium bromide and propantheline. Moreover in clinical trials, both versus placebo or versus active comparators, flavoxate treatment was associated with a significant improvement in different low urinary tract symptoms, such as diurnal and night frequency, urgency and urinary incontinence, suprapubic pain, dysuria, hesitancy and burning. In addition flavoxate was associated with an overall more favourable safety profile than competitors.

Several researches and a number of years of clinical practice have proven the efficacy and tolerability of flavoxate administration in the treatment of OAB and associated symptoms. However, new studies are necessary to collect more evidence on the role of this molecule in the treatment of OAB and to further explore its use in other indications such as symptomatic treatment of lower urinary tract infections.

Simultaneous Determination of Moxifloxacin and Flavoxate by RP-HPLC and Ecofriendly Derivative Spectrophotometry Methods in Formulations

Mahesh Attimarad, Muhammad Shahzad Chohan, Abdulmalek Ahmed BalgonamePMID: 30987126 DOI: 10.3390/ijerph16071196

Abstract

Simple, fast, and precise reversed-phase (RP)-high-performance liquid chromatography (HPLC) and two ecofriendly spectrophotometric methods were established and validated for the simultaneous determination of moxifloxacin HCl (MOX) and flavoxate HCl (FLX) in formulations. Chromatographic methods involve the separation of two analytes using an Agilent Zorbax SB C18 HPLC column (150 mm × 4.6 mm; 5 µm) and a mobile phase consisting of phosphate buffer (50 mM; pH 5): methanol: acetonitrile in a proportion of 50:20:30 v/v, respectively. Valsartan was used as an internal standard. Analytes were monitored by measuring the absorbance of elute at 299 nm for MOX and 250 nm for FLX and valsartan. Two environmentally friendly spectrophotometric (first derivative and ratio first derivative) methods were also developed using water as a solvent. For the derivative spectrophotometric determination of MOX and FLX, a zero-crossing technique was adopted. The wavelengths selected for MOX and FLX were -304.0 nm and -331.8 nm for the first derivative spectrophotometric method and 358.4 nm and -334.1 nm for the ratio first-derivative spectrophotometric method, respectively. All methods were successfully validated, as per the International Conference on Harmonization(ICH) guidelines, and all parameters were well within acceptable ranges. The proposed analytical methods were successfully utilized for the simultaneous estimation of MOX and FLX in formulations.Intravenous or local injections of flavoxate in the rostral pontine reticular formation inhibit urinary frequency induced by activation of medial frontal lobe neurons in rats

Kimio Sugaya, Saori Nishijima, Katsumi Kadekawa, Katsuhiro Ashitomi, Tomoyuki Ueda, Hideyuki YamamotoPMID: 24793729 DOI: 10.1016/j.juro.2014.04.092

Abstract

The rostral pontine reticular formation has a strong inhibitory effect on micturition by facilitating lumbosacral glycinergic neurons. We assessed the influence of the rostral pontine reticular formation on the micturition reflex after noradrenaline injection in the medial frontal lobe. We also examined the relation between the medial frontal lobe and the rostral pontine reticular formation.Continuous cystometry was performed in 28 female rats. After the interval between bladder contractions was shortened by noradrenaline injection in the medial frontal lobe we injected glutamate or flavoxate hydrochloride in the rostral pontine reticular formation or intravenously injected flavoxate or propiverine. The change in bladder activity was examined.

Noradrenaline injection in the medial frontal lobe shortened the interval between bladder contractions. In contrast to the bladder contraction interval before and after noradrenaline injection in the medial frontal lobe, the interval was prolonged after noradrenaline injection when glutamate or flavoxate was injected in the rostral pontine reticular formation, or flavoxate was injected intravenously. Noradrenaline injection in the medial frontal lobe plus intravenous propiverine injection also prolonged the interval compared to that after noradrenaline injection alone. However, the interval after noradrenaline injection in the medial frontal lobe plus intravenous injection of propiverine was shorter than that before noradrenaline injection only.

Medial frontal lobe neurons excited by noradrenaline may facilitate the micturition reflex via activation of inhibitory interneurons, which inhibit descending rostral pontine reticular formation neurons that innervate the lumbosacral glycinergic inhibitory neurons. Therefore, the mechanism of micturition reflex facilitation by the activation of medial frontal lobe neurons involves the rostral pontine reticular formation.

Spectrofluorimetric determination of 3-methylflavone-8-carboxylic acid, the main active metabolite of flavoxate hydrochloride in human urine

Hala E Zaazaa, Afaf O Mohamed, Maha A Hawwam, Mohamed AbdelkawyPMID: 25004902 DOI: 10.1016/j.saa.2014.06.058

Abstract

A simple, sensitive and selective spectrofluorimetric method has been developed for the determination of 3-methylflavone-8-carboxylic acid as the main active metabolite of flavoxate hydrochloride in human urine. The proposed method was based on the measurement of the native fluorescence of the metabolite in methanol at an emission wavelength 390 nm, upon excitation at 338 nm. Moreover, the urinary excretion pattern has been calculated using the proposed method. Taking the advantage that 3-methylflavone-8-carboxylic acid is also the alkaline degradate, the proposed method was applied to in vitro determination of flavoxate hydrochloride in tablets dosage form via the measurement of its corresponding degradate. The method was validated in accordance with the ICH requirements and statistically compared to the official method with no significant difference in performance.Flavoxate in urogynecology: an old drug revisited

Murat Zor, Emin Aydur, Roger Roman DmochowskiPMID: 25480503 DOI: 10.1007/s00192-014-2585-5

Abstract

Since its emergence in 1967, flavoxate has been used to treat several urogenital tract disorders irrespective of the etiology of the underlying disease, but the main indications have been overactive bladder and urge symptomatology. With the advances in anticholinergic drugs, its popularity has decreased in recent decades.In this review we summarize the current status of flavoxate in urogynecological practice focusing on its historical background, mechanism of action, efficacy, clinical experiences, outcomes, side effects and tolerability. We reviewed and analyze all the data and draw the major conclusions. We searched MEDLINE and the Cochrane Library using the keyword "flavoxate", and summarized review articles, original studies and case reports published from 1970 to 2013.

We conclude that the minimal side effects and high tolerability of flavoxate make it worthy of consideration for the treatment of several clinical urogynecological conditions. It deserves more clinical studies to assess its efficacy as no randomized controlled trials have been performed with flavoxate during the last decade. More studies and novel drug formulations may reveal or improve its efficacy in daily practice.